molecular formula C32H30N2O6S B314641 ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314641
M. Wt: 570.7 g/mol
InChI Key: LMUKEVZHZIFRPN-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(benzyloxy)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound in the presence of a base to form the fused pyrimidine ring.

    Introduction of Substituents: The various substituents, such as the benzyloxy group, dimethoxyphenyl group, and ethyl ester, are introduced through nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(benzyloxy)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Ethyl 2-[4-(benzyloxy)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Ethyl 2-[4-(benzyloxy)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.

    Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups attached to various core structures.

Properties

Molecular Formula

C32H30N2O6S

Molecular Weight

570.7 g/mol

IUPAC Name

ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(4-phenylmethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H30N2O6S/c1-5-39-31(36)28-20(2)33-32-34(29(28)25-16-15-24(37-3)18-26(25)38-4)30(35)27(41-32)17-21-11-13-23(14-12-21)40-19-22-9-7-6-8-10-22/h6-18,29H,5,19H2,1-4H3/b27-17-

InChI Key

LMUKEVZHZIFRPN-PKAZHMFMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S2)C

Origin of Product

United States

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